BCP Core Improves Solubility and Permeability Over Phenyl
In a direct head-to-head comparison within a γ-secretase inhibitor scaffold, replacement of a central para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) motif led to a compound (3) that was equipotent but demonstrated significantly improved aqueous solubility and passive permeability [1]. This class-level inference supports the value of the BCP core in this compound over a phenyl-based analog.
| Evidence Dimension | Aqueous solubility and passive permeability |
|---|---|
| Target Compound Data | BCP-containing analog 3: Equipotent enzyme inhibitor (IC50 data not extracted, but reported as comparable) |
| Comparator Or Baseline | Clinical γ-secretase inhibitor BMS-708,163 (containing a para-fluorophenyl ring) |
| Quantified Difference | Significant improvements in passive permeability and aqueous solubility (qualitative quantification from study conclusion) |
| Conditions | γ-Secretase inhibitor series; enzyme inhibition assays and in vitro ADME profiling. |
Why This Matters
This data demonstrates that the BCP core can enhance drug-like properties without sacrificing potency, making this building block a superior choice for lead optimization.
- [1] Stepan, A. F.; et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. 2012, 55 (7), 3414–3424. View Source
